4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

Lipophilicity Drug Design Bioisosteres

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is a halogenated aromatic amine that combines a bromine atom at C-4, a difluoromethoxy group at C-5, and a fluorine atom at C-2 on the aniline scaffold. This specific substitution pattern is designed for applications requiring orthogonal reactivity and modulated physicochemical properties.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B12853512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(difluoromethoxy)-2-fluoroaniline
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)F)Br)F)N
InChIInChI=1S/C7H5BrF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2
InChIKeyVDPOHNAIEPMCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline (CAS 1980049-19-1): A Tri-Substituted Aniline Intermediate for Precision Synthesis


4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is a halogenated aromatic amine that combines a bromine atom at C-4, a difluoromethoxy group at C-5, and a fluorine atom at C-2 on the aniline scaffold . This specific substitution pattern is designed for applications requiring orthogonal reactivity and modulated physicochemical properties.

Synthetic utility Orthogonal reactivity: Br for cross-coupling, F for directed metalation, OCF₂H as metabolically stable bioisostere
Substitution pattern Precision 2,4,5-trisubstituted aniline scaffold for late-stage diversification
Selection context Suited for medicinal chemistry and agrochemical programs requiring modulated logP and amine basicity

Why Generic Haloaniline Substitution Fails: The Functional Necessity of the 4-Br-5-OCF2H-2-F Motif


Replacing 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline with simpler bromo-fluoroanilines such as 4-bromo-2-fluoroaniline (CAS 367-24-8) or 5-bromo-2-fluoroaniline (CAS 2924-09-6) would eliminate the difluoromethoxy group, which serves as a metabolically stable lipophilic bioisostere [1]. The difluoromethoxy group not only increases lipophilicity (ΔlogP ≈ +1.5 vs. unsubstituted aniline) but also introduces hydrogen bond donor capacity absent in methoxy analogs . Furthermore, the ortho-fluorine atom modulates the basicity of the adjacent amine (predicted pKa ~2.5–3.2), influencing salt formation and purification strategies .

Target: 4-Br-5-OCF₂H-2-F-aniline vs. simpler bromo-fluoroanilines (e.g., 4-bromo-2-fluoroaniline)
Lipophilicity & metabolic stability Removing OCF₂H may shift logP and metabolic stability profile away from design target; methoxy analog would introduce O-demethylation risk.
Amine basicity modulation Ortho-fluorine effect on pKa may not be reproduced; substitution could alter salt formation and purification behavior.
Hydrogen bonding potential The difluoromethoxy group acts as a weak H-bond donor; its absence may affect binding interactions and solid-state properties.

Comparative Physicochemical and Reactivity Evidence for 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline


Lipophilicity Enhancement by 5-Difluoromethoxy vs. 5-Methoxy Substitution

The 5-difluoromethoxy group in the target compound contributes substantially higher lipophilicity compared to a hypothetical 5-methoxy analog. 4-(Difluoromethoxy)aniline exhibits a measured logP of 2.45 , whereas 4-methoxyaniline has a logP of approximately 1.1 [1], representing a ΔlogP of +1.35. This class-level difference is attributed to the electron-withdrawing fluorine atoms reducing hydrogen-bond basicity and increasing hydrophobic surface area [2].

Lipophilicity (logP)
Class-level
Target predicted logP ~2.8–3.2 vs. 4-methoxyaniline logP 1.1; Δ ≈ +1.35–1.7
Supports lipophilicity-based design assessment
Predicted values; experimental logP verification recommended
Lipophilicity Drug Design Bioisosteres

Basicity Modulation by Ortho-Fluoro and Difluoromethoxy Groups

The predicted pKa of the target compound's aniline nitrogen is expected to be lower than that of 4-bromo-2-fluoroaniline (pKa 2.50 ) due to the additional electron-withdrawing 5-difluoromethoxy group. This lower basicity reduces protonation at physiological pH, potentially altering binding interactions and formulation strategies [1].

Amine pKa
Reported
Target predicted pKa ~2.0–2.5 vs. 4-bromo-2-fluoroaniline pKa 2.50; Δ ≈ -0.5–0.0
Informs amine basicity context for formulation
Predicted pKa; may influence salt screening
pKa Amine Basicity Salt Formation

Regioselective Cross-Coupling Potential: C-4 Bromine vs. C-5 Bromine

The bromine at C-4 in the target compound is para to the amino group and meta to the difluoromethoxy group, while the comparator 5-bromo-2-fluoroaniline bears bromine at C-5 (para to F, meta to NH2). This positional difference affects oxidative addition rates in palladium-catalyzed couplings; aryl bromides in conjugation with electron-withdrawing groups generally react faster [1]. The target's substitution pattern may offer distinct reactivity windows for sequential functionalization when combined with the C-2 fluorine directing effect [2].

Suzuki coupling reactivity
Class-level
C-4 Br (para to NH₂, meta to OCF₂H) vs. C-5 Br (para to F, meta to NH₂) may exhibit different oxidative addition rates
Supports sequential derivatization workflow
No experimental yield data for these specific compounds
Suzuki Coupling Regioselectivity Cross-Coupling

Metabolic Stability Advantage of Difluoromethoxy over Methoxy

The difluoromethoxy group is resistant to O-demethylation, a common metabolic pathway for methoxy-substituted aromatics [1]. In vitro microsomal stability studies on analogous compounds indicate that replacing OCH3 with OCF2H can significantly increase half-life (e.g., from <30 min to >120 min) in human liver microsomes [2]. This class-level evidence supports the target compound's potential for improved metabolic stability.

Microsomal stability
Class-level
OCF₂H analogs show >4-fold longer half-life vs. OCH₃ in human liver microsomes (literature precedent)
Supports metabolic stability assessment context
Class-level inference; compound-specific data needed
Metabolism CYP450 Bioisostere

Best Research and Industrial Application Scenarios for 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity and metabolic stability conferred by the difluoromethoxy group make this compound a valuable intermediate for CNS-targeted kinase inhibitors. The C-4 bromine allows late-stage diversification via Suzuki coupling, while the ortho-fluorine can direct C-H activation for further elaboration [1].

Agrochemical Discovery: Fluorinated Pesticide Building Block

Difluoromethoxy-substituted anilines are key precursors in pyrethroid and other fluorinated pesticides. The target compound's combination of bromine (for coupling) and OCF2H (for environmental stability) is relevant for designing novel crop protection agents [2].

Chemical Biology: Photoaffinity Labeling Probes

The bromo substituent at C-4 serves as a synthetic handle for introducing photoactivatable groups (e.g., diazirines), while the difluoromethoxy group can enhance binding affinity. This compound is suitable for constructing chemical probes for target identification [1].

Material Science: Fluorinated Liquid Crystal Intermediates

Fluorinated anilines with difluoromethoxy groups are used in liquid crystal formulations. The target compound's specific dipole moment and polarizability profile may be suitable for developing advanced display materials [2].

Application
Selection Property
Validation Focus
CNS kinase inhibitor synthesis
Lipophilicity & metabolic stability profile
Assess CNS permeability & coupling efficiency
Fluorinated pesticide building block
Environmental stability from OCF₂H
Evaluate field stability & coupling scalability
Photoaffinity probe construction
Bromo handle for photoactivatable group attachment
Confirm probe labeling selectivity
Liquid crystal intermediate
Dipole moment & polarizability
Test alignment properties in formulations
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